molecular formula C29H38N4OS B2923203 2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 1189992-30-0

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2923203
CAS RN: 1189992-30-0
M. Wt: 490.71
InChI Key: UHJCRYPLAMBEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]deca-1,3-dien-2-yl group, which is a type of cyclic compound with two rings sharing a single atom . It also contains a phenyl group (a ring of 6 carbon atoms), and an acetamide group (a combination of an acetyl group and an amide group).

Scientific Research Applications

  • CCR5 Receptor Antagonism and HIV-1 Inhibition : A study by Watson et al. (2005) explored the mechanism of action of various CCR5 receptor antagonists, including a compound structurally similar to the one . These antagonists have significant implications in HIV-1 inhibition and treatment (Watson et al., 2005).

  • Cholinesterase Inhibition : Riaz et al. (2020) synthesized new derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, which were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research highlights the potential use of these compounds in the treatment of diseases related to cholinesterase enzyme dysfunction, such as Alzheimer's (Riaz et al., 2020).

  • ORL1 Receptor Agonism : Röver et al. (2000) investigated the synthesis and biochemical characterization of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit promising properties as full agonists in biochemical assays and could be influential in modulating pain perception and other neurological functions (Röver et al., 2000).

  • Antiviral Activity : Apaydın et al. (2020) synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, a class of new spirothiazolidinone compounds, and evaluated their antiviral activity. These compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential use in antiviral therapies (Apaydın et al., 2020).

  • Antifungal and Plant Growth Regulation : Li Fa-qian et al. (2005) synthesized triazole compounds containing the thioamide group and evaluated them for antifungal and plant growth-regulating activities. These findings suggest potential applications in agriculture and plant biology (Li Fa-qian et al., 2005).

properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4OS/c1-7-33-14-12-29(13-15-33)31-26(22-8-10-23(11-9-22)28(4,5)6)27(32-29)35-19-25(34)30-24-17-20(2)16-21(3)18-24/h8-11,16-18H,7,12-15,19H2,1-6H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJCRYPLAMBEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

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